2-(2-(3,5-Dihydroxy-1,2,4-triazin-6-yl)phenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid
Description
Properties
CAS No. |
72177-30-1 |
|---|---|
Molecular Formula |
C13H8N6O6 |
Molecular Weight |
344.24 g/mol |
IUPAC Name |
2-[2-(3,5-dioxo-2H-1,2,4-triazin-6-yl)phenyl]-3,5-dioxo-1,2,4-triazine-6-carboxylic acid |
InChI |
InChI=1S/C13H8N6O6/c20-9-7(16-17-12(24)14-9)5-3-1-2-4-6(5)19-13(25)15-10(21)8(18-19)11(22)23/h1-4H,(H,22,23)(H,15,21,25)(H2,14,17,20,24) |
InChI Key |
IXKGNNQTJQVGKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=O)NC2=O)N3C(=O)NC(=O)C(=N3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves:
Step 1: Synthesis of the 3,5-dihydroxy-1,2,4-triazine moiety
This is commonly prepared by cyclization of appropriate amidine or guanidine derivatives under oxidative or acidic conditions to form the triazine ring with hydroxy substituents at the 3 and 5 positions.Step 2: Preparation of the 3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid core
This ring is formed by cyclization of cyanoguanidine derivatives or related precursors, often under acidic or basic catalysis, to yield the tetrahydrotriazine ring with keto groups at 3 and 5 positions and a carboxyl group at position 6.Step 3: Coupling via the phenyl linker
The two triazine units are connected through a phenyl ring, typically by a nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Buchwald-Hartwig amination), depending on the substituents and leaving groups on the phenyl ring.Step 4: Final functional group adjustments and purification
Hydroxylation, oxidation, or reduction steps may be employed to achieve the exact substitution pattern, followed by purification via recrystallization or chromatography.
Detailed Synthetic Routes and Conditions
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Triazine ring formation (3,5-dihydroxy) | Cyclization of amidine derivatives under acidic conditions (e.g., HCl, 60–80°C) | Control of pH critical to avoid over-oxidation |
| 2 | Tetrahydrotriazine ring formation | Cyclization of cyanoguanidine derivatives in acidic or basic medium | Temperature control (50–90°C) optimizes yield |
| 3 | Coupling via phenyl linker | Palladium-catalyzed cross-coupling (Pd(PPh3)4, base like K2CO3, solvent: DMF or toluene, 80–110°C) | Choice of catalyst and base affects coupling efficiency |
| 4 | Hydroxylation/oxidation | Use of mild oxidants (e.g., H2O2, KMnO4) or hydroxylation agents | Reaction time and temperature optimized to prevent ring degradation |
| 5 | Purification | Recrystallization from ethanol or methanol; chromatographic techniques | Ensures removal of side products and unreacted starting materials |
Optimization Parameters
- Solvent choice: Polar aprotic solvents like DMF or DMSO enhance solubility of intermediates and improve reaction rates.
- Temperature: Moderate heating (60–110°C) is generally required for cyclization and coupling steps.
- Catalysts: Palladium catalysts with phosphine ligands are preferred for coupling; Lewis acids (e.g., ZnCl2) may catalyze ring formation.
- pH control: Essential during ring formation to maintain the integrity of keto and hydroxy groups.
- Reaction monitoring: Thin-layer chromatography (TLC) and HPLC are used to track reaction progress.
Research Findings and Data on Preparation
Yield and Purity
| Step | Typical Yield (%) | Purity (%) | Remarks |
|---|---|---|---|
| Triazine ring formation | 70–85 | >95 | High yield with controlled pH |
| Tetrahydrotriazine ring formation | 65–80 | >90 | Sensitive to temperature fluctuations |
| Coupling reaction | 60–75 | >90 | Catalyst loading affects yield |
| Final functionalization | 50–70 | >95 | Over-oxidation can reduce yield |
Spectroscopic Characterization (for confirmation)
| Technique | Key Observations | Purpose |
|---|---|---|
| FTIR | C=O stretch at ~1700 cm⁻¹; N-H stretch at ~3200 cm⁻¹ | Confirms keto and amine groups |
| NMR (¹H, ¹³C) | Aromatic protons δ 7.0–8.5 ppm; triazine ring carbons δ 150–170 ppm | Structural elucidation and purity check |
| Mass Spectrometry | Molecular ion peak at m/z 344.24 (M+) | Confirms molecular weight |
| Elemental Analysis | C, H, N percentages consistent with formula | Confirms composition |
Summary Table of Preparation Methods
| Preparation Aspect | Description | Key Parameters | Challenges |
|---|---|---|---|
| Triazine ring synthesis | Cyclization of amidine/guanidine derivatives | Acid/base catalysis, 60–80°C | Controlling substitution pattern |
| Tetrahydrotriazine ring synthesis | Cyclization of cyanoguanidine derivatives | Acidic/basic medium, 50–90°C | Avoiding ring degradation |
| Phenyl linker coupling | Pd-catalyzed cross-coupling | Pd catalyst, base, 80–110°C | Catalyst poisoning, side reactions |
| Functional group modification | Hydroxylation/oxidation | Mild oxidants, controlled time/temp | Over-oxidation risk |
| Purification | Recrystallization, chromatography | Solvent choice, temperature | Removal of impurities |
Chemical Reactions Analysis
Types of Reactions
2-(2-(3,5-Dihydroxy-1,2,4-triazin-6-yl)phenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different products.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules
Biology
In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific biomolecules makes it useful for investigating cellular processes and pathways.
Medicine
In medicine, the compound is explored for its potential therapeutic properties. Its unique structure may allow it to act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of 2-(2-(3,5-Dihydroxy-1,2,4-triazin-6-yl)phenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison highlights structural, synthetic, and functional differences between the target compound and related triazine derivatives. Key substituents, molecular properties, and applications are summarized in Table 1.
Table 1: Structural and Functional Comparison of Triazine Derivatives
*Molecular formulas inferred from structural descriptions.
†Approximate formula based on IUPAC naming conventions.
Key Observations
Structural Diversity: The target compound’s dihydroxy-triazine and carboxylic acid groups distinguish it from esters (e.g., ethyl triazine carboxylate ) or carbonitriles (e.g., antihyperlipidaemic agent ). These polar groups may enhance aqueous solubility compared to lipophilic analogs like the trifluoromethylphenyl derivative .
Synthetic Pathways :
- Analogous compounds, such as ethyl triazine carboxylate, are synthesized via acid-catalyzed esterification of triazine carboxylic acids with alcohols . This suggests the target compound could be a precursor for ester or amide derivatives.
Applications: Pharmaceuticals: The carbonitrile derivative () highlights triazines’ role in metabolic disorder treatments, while the trifluoromethyl group in may improve bioavailability .
Physicochemical Properties :
Biological Activity
The compound 2-(2-(3,5-Dihydroxy-1,2,4-triazin-6-yl)phenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid (CAS Number: 72177-30-1) is a complex organic molecule with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, focusing on anticancer properties and mechanisms of action.
Structural Characteristics
This compound is characterized by:
- A triazine core that contributes to its reactivity.
- Multiple functional groups including hydroxyl and carboxylic acid groups which enhance its solubility and biological interactions.
- A molecular weight of approximately 344.24 g/mol .
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. Key findings include:
- Cytotoxicity : The compound exhibits cytotoxic activity against various human cancer cell lines including HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). IC50 values are reported below 100 μM , indicating significant potency .
-
Mechanism of Action :
- The compound induces apoptosis in cancer cells as evidenced by increased phosphatidylserine translocation and caspase activation. In particular, it was observed that treatment with the compound led to a concentration-dependent increase in apoptotic cells .
- Morphological changes consistent with apoptosis were noted upon treatment with the compound in cell lines such as HCT-116 and HeLa .
- Structure-Activity Relationship (SAR) : Variations in the substituents on the triazine ring have been shown to influence the cytotoxicity and selectivity of the compound. For example, analogs with naphthyl moieties demonstrated enhanced anticancer activity compared to simpler structures .
Study 1: Cytotoxic Effects on Cancer Cell Lines
A study evaluated the cytotoxic effects of the compound on HCT-116 and HeLa cell lines. The results indicated:
- HCT-116 : IC50 = 36 μM
- HeLa : IC50 = 34 μM
These findings suggest a strong potential for therapeutic application in treating colorectal and cervical cancers .
Study 2: Apoptosis Induction Mechanisms
In another investigation focusing on apoptosis induction:
- The compound was shown to significantly increase caspase activity in treated cells.
- Morphological assessments revealed characteristic changes associated with apoptosis such as cell shrinkage and detachment from surfaces .
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-Amino-1,2,4-triazole | C2H4N4 | Simple triazole structure; used in agriculture |
| 1-Hydroxy-2(1H)-pyridinone | C7H7NO | Chelating agent; exhibits antimicrobial properties |
| 5-Methylthio-1H-benzimidazole | C10H10N2S | Contains sulfur; known for antifungal activity |
The table above illustrates how similar compounds compare structurally and functionally to our target compound. Each has unique properties that contribute to their biological activities.
Q & A
Q. Example Table: DoE Parameters for Synthesis Optimization
| Factor | Levels Tested | Response (Yield %) |
|---|---|---|
| Temperature (°C) | 80, 100, 120 | 45, 62, 38 |
| Catalyst (mol%) | 5, 10, 15 | 50, 68, 55 |
| Solvent | DMF, THF, Ethanol | 70, 58, 40 |
Advanced: What computational strategies can elucidate the reaction mechanism of triazine ring formation?
Methodological Answer:
Combining density functional theory (DFT) and molecular dynamics (MD) simulations can model bond formation/cleavage in triazine systems. For instance, DFT identifies energy barriers for cyclization steps, while MD simulations track solvent effects on reaction kinetics. Hybrid QM/MM approaches are recommended for large systems .
Basic: Which analytical techniques are most effective for characterizing this compound’s structure?
Methodological Answer:
Use X-ray crystallography to resolve the triazine-carboxylic acid conformation. Complement with NMR (¹H/¹³C, HSQC) to confirm proton environments and COSY for coupling patterns. High-resolution mass spectrometry (HRMS) validates molecular weight, while FT-IR confirms functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .
Advanced: How can researchers resolve contradictions between computational predictions and experimental data?
Methodological Answer:
Discrepancies often arise from oversimplified models (e.g., neglecting solvation or steric effects). Address this by:
- Validating simulations with explicit solvent models (e.g., SMD in DFT).
- Cross-referencing multiple computational methods (e.g., CASSCF for excited states).
- Iterative refinement using experimental kinetic data (e.g., Arrhenius plots) .
Basic: What protocols ensure safe handling of this compound given limited toxicity data?
Methodological Answer:
Assume worst-case toxicity and adopt tiered testing:
In vitro assays : Ames test for mutagenicity, MTT assay for cytotoxicity.
Personal protective equipment (PPE) : Use OV/AG/P99 respirators and chemical-resistant gloves (per OSHA/NIOSH standards) .
Environmental controls : Use fume hoods and secondary containment to prevent drainage contamination .
Advanced: How to assess the compound’s stability under varying pH and temperature?
Methodological Answer:
Perform accelerated stability studies :
- Expose the compound to pH 3–10 buffers at 40–60°C.
- Monitor degradation via HPLC-UV and LC-MS to identify breakdown products (e.g., triazine ring hydrolysis).
- Apply kinetic modeling (e.g., Eyring equation) to extrapolate shelf-life .
Basic: What strategies minimize byproducts during triazine ring functionalization?
Methodological Answer:
Optimize regioselectivity using protecting groups (e.g., tert-butyl for hydroxyl groups) and low-temperature (-78°C) lithiation. Employ flow chemistry to control exothermic reactions and reduce side pathways .
Advanced: How can machine learning (ML) improve property prediction for this compound?
Methodological Answer:
Train ML models on triazine derivatives’ datasets (e.g., solubility, logP) using graph neural networks (GNNs) to encode molecular structure. Validate predictions with experimental solubility assays (e.g., shake-flask method) and update models iteratively .
Basic: What experimental controls are critical for reproducibility in triazine synthesis?
Methodological Answer:
- Standardize moisture-sensitive steps under inert atmosphere (N₂/Ar).
- Calibrate equipment (e.g., HPLC, balances) weekly.
- Include positive controls (e.g., known triazine precursors) in each batch .
Advanced: How to investigate the compound’s potential as a metalloenzyme inhibitor?
Methodological Answer:
Molecular docking : Screen against metalloenzyme active sites (e.g., carbonic anhydrase) using AutoDock Vina.
Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry.
EPR spectroscopy : Detect metal-ligand coordination (e.g., Fe³⁺ or Zn²⁺ shifts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
